molecular formula C8H13N5O5 B129034 6-Amino-5-azacytidine CAS No. 105331-00-8

6-Amino-5-azacytidine

Cat. No.: B129034
CAS No.: 105331-00-8
M. Wt: 259.22 g/mol
InChI Key: HHBIDXKTBPRKSK-TXICZTDVSA-N
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Mechanism of Action

Target of Action

6-Amino-5-azacytidine, also known as Azacitidine, is a pyrimidine nucleoside analogue . Its primary targets are DNA and RNA, where it incorporates itself, disrupting RNA metabolism and inhibiting protein and DNA synthesis . It also targets DNA methyltransferase, an enzyme that adds a methyl group to DNA . This enzyme plays a crucial role in controlling gene expression and maintaining the integrity of the genome .

Mode of Action

Azacitidine exerts its effects through two main mechanisms. At low doses, it inhibits DNA methyltransferase, leading to hypomethylation of DNA . Hypomethylation can lead to the reactivation of genes that were previously silenced by methylation, altering gene expression . At high doses, Azacitidine incorporates into RNA and DNA, disrupting RNA metabolism and inhibiting protein and DNA synthesis . This results in cytotoxicity to abnormal hematopoietic cells in the bone marrow .

Biochemical Pathways

Azacitidine affects several biochemical pathways. It disrupts RNA metabolism, leading to changes in protein synthesis . It also impairs DNA methylation, which can alter gene expression and affect various cellular processes . For example, it has been shown to increase PTEN expression, reducing the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β .

Pharmacokinetics

The pharmacokinetics of Azacitidine involves its absorption, distribution, metabolism, and excretion (ADME). It is administered subcutaneously, intravenously, or orally . The elimination half-life of Azacitidine is approximately 4 hours . More detailed pharmacokinetic studies are needed to fully understand the ADME properties of Azacitidine and their impact on its bioavailability .

Result of Action

The molecular and cellular effects of Azacitidine’s action include the disruption of RNA metabolism, inhibition of protein and DNA synthesis, and impairment of DNA methylation . These actions can lead to changes in gene expression, cytotoxicity to abnormal hematopoietic cells in the bone marrow, and potential antineoplastic activity . In clinical settings, Azacitidine has been used to treat myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), with some patients showing a complete or partial normalization of blood cell counts and bone marrow morphology .

Properties

IUPAC Name

4,6-diamino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N5O5/c9-6-11-7(10)13(8(17)12-6)5-4(16)3(15)2(1-14)18-5/h2-5,14-16H,1H2,(H4,9,10,11,12,17)/t2-,3-,4-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHBIDXKTBPRKSK-TXICZTDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C(=NC(=NC2=O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC(=NC2=O)N)N)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105331-00-8
Record name 6-Amino-5-azacytidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105331008
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-AMINO-5-AZACYTIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QS4CCV9ZS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular conformation of 6-Amino-5-azacytidine and how does it compare to other nucleosides?

A1: [] Nuclear Magnetic Resonance (NMR) spectroscopy revealed that this compound exhibits a preferential conformation similar to purine nucleosides. This includes a dominant g+ (S-type) rotamer around the C(5')-C(4') bond, a preference for the S conformation of the ribose ring, and an inclination towards the anti conformation around the C-N glycosyl bond. [] This conformational similarity might contribute to its biological activity and interactions with cellular targets.

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